molecular formula C13H13N3O B1666774 BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)- CAS No. 69321-18-2

BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)-

Cat. No.: B1666774
CAS No.: 69321-18-2
M. Wt: 227.26 g/mol
InChI Key: CXSVYDYSXZRTGF-FOCLMDBBSA-N
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Description

Chemical Identity and Structure Benzyl alcohol, m-((p-aminophenyl)azo)- (CAS 69321-18-2) is an aromatic alcohol derivative featuring an azo (-N=N-) bridge linking the benzyl alcohol moiety to a para-aminophenyl group. Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.27 g/mol (). The compound’s structure combines the hydroxyl functionality of benzyl alcohol with the photoisomerizable and chromophoric properties of the azo group, making it relevant in dye chemistry and photoresponsive materials ().

Properties

CAS No.

69321-18-2

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

[3-[(4-aminophenyl)diazenyl]phenyl]methanol

InChI

InChI=1S/C13H13N3O/c14-11-4-6-12(7-5-11)15-16-13-3-1-2-10(8-13)9-17/h1-8,17H,9,14H2

InChI Key

CXSVYDYSXZRTGF-FOCLMDBBSA-N

SMILES

C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzyl alcohol, m-((p-aminophenyl)azo)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound is compared to analogs with positional isomers or differing substituents:

Compound Substituent Position/Group CAS No. Key Properties
Benzyl alcohol, m-((p-aminophenyl)azo)- m-azo, p-NH₂ 69321-18-2 Exhibits mutagenicity (1 µmol/plate in Salmonella assays) .
3′-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene m-azo, p-N(CH₃)₂ - Higher mutagenic potency (500 nmol/plate) ; dimethylamino group enhances toxicity.
4-((4-(Dimethylamino)phenyl)azo)benzyl alcohol p-azo, p-N(CH₃)₂ 20854-35-7 Para-substitution reduces steric hindrance, potentially altering reactivity .
Benzyl alcohol, o-((p-dimethylaminophenyl)azo)- o-azo, p-N(CH₃)₂ - Ortho substitution may hinder enzyme binding compared to meta/para isomers .

Key Observations :

  • Substituent Position : Meta-substituted azo compounds (e.g., the target compound) show intermediate steric effects compared to ortho- or para-substituted analogs. Para-substituted derivatives often exhibit higher catalytic activity in enzymatic systems due to reduced steric hindrance .
  • Functional Groups: The p-aminophenyl group in the target compound confers distinct electronic properties compared to dimethylamino (p-N(CH₃)₂) derivatives.
Toxicity and Mutagenicity

Data from bacterial and mammalian assays highlight critical differences:

Compound Toxicity Profile
Benzyl alcohol, m-((p-aminophenyl)azo)- Mutagenic in Salmonella (1 µmol/plate), induces liver damage in rats (1 µmol/L) .
3′-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene Higher mutagenicity (500 nmol/plate) ; dimethylamino groups may enhance metabolic activation.
Benzyl alcohol derivatives (non-azo) Generally lower toxicity; e.g., amyl alcohol (CAS 71-41-0) is flammable but non-mutagenic .

Mechanistic Insight: The azo group (-N=N-) in the target compound is a known pro-mutagen, requiring metabolic reduction to aromatic amines for genotoxicity. The para-aminophenyl group may facilitate this bioactivation compared to alkyl-substituted analogs .

Catalytic and Physicochemical Properties
  • Enzymatic Activity : Unlike benzyl alcohol derivatives with electron-donating groups (e.g., p-methoxy), which increase reaction rates in aryl-alcohol oxidase (AAO) systems by ~5-fold , the azo group in the target compound likely impedes enzyme binding due to steric bulk and electronic effects.
  • Photoisomerization: The azo group allows cis-trans isomerization under UV/visible light, a property absent in non-azo analogs like 4-hydroxy-alpha-(methylaminomethyl)benzyl alcohol (). This feature is exploitable in photoresponsive materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)-
Reactant of Route 2
BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)-

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